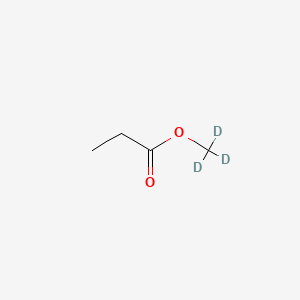
Methyl Tetracosanoate-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Tetracosanoate-D3, also known as methyl lignocerate, is a deuterium-labeled compound with the molecular formula C25H47D3O2. It is a methyl ester of tetracosanoic acid, a long-chain fatty acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl Tetracosanoate-D3 can be synthesized through the esterification of tetracosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound suitable for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl Tetracosanoate-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracosanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Tetracosanoic acid
Reduction: Tetracosanol
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Methyl Tetracosanoate-D3 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential role in the study of lipid metabolism disorders and the development of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of Methyl Tetracosanoate-D3 involves its incorporation into lipid metabolic pathways. As a deuterium-labeled compound, it allows researchers to track its metabolic fate and interactions within biological systems. The molecular targets and pathways involved include fatty acid synthesis, elongation, and degradation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Behenate: A methyl ester of behenic acid, used in similar applications for its long-chain fatty acid properties.
Methyl Palmitate: A methyl ester of palmitic acid, commonly used in lipid research.
Methyl Stearate: A methyl ester of stearic acid, utilized in various industrial and research applications.
Uniqueness
Methyl Tetracosanoate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis of fatty acid metabolism are required.
Eigenschaften
Molekularformel |
C4H8O2 |
|---|---|
Molekulargewicht |
91.12 g/mol |
IUPAC-Name |
trideuteriomethyl propanoate |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3/i2D3 |
InChI-Schlüssel |
RJUFJBKOKNCXHH-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)CC |
Kanonische SMILES |
CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


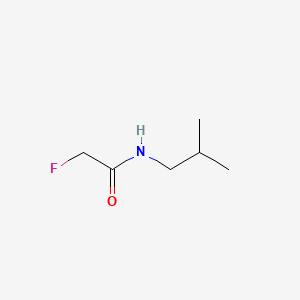
![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)



![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
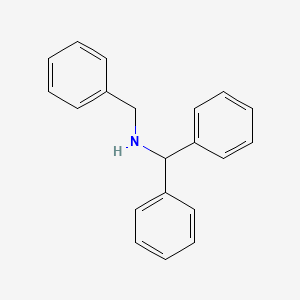

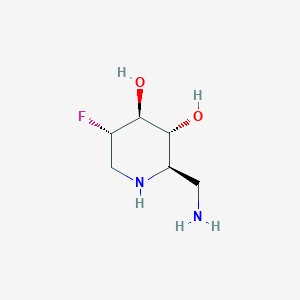
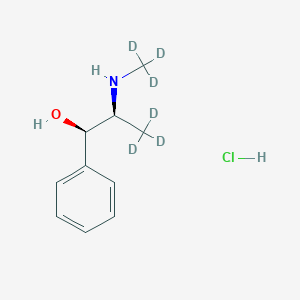


![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
